molecular formula C11H10ClFN2O2 B2919889 N1-allyl-N2-(3-chloro-4-fluorophenyl)oxalamide CAS No. 941945-72-8

N1-allyl-N2-(3-chloro-4-fluorophenyl)oxalamide

Cat. No.: B2919889
CAS No.: 941945-72-8
M. Wt: 256.66
InChI Key: ABEKNPIUIFEVTM-UHFFFAOYSA-N
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Description

N1-allyl-N2-(3-chloro-4-fluorophenyl)oxalamide is a chemical compound designed for research and development applications, particularly in the field of medicinal chemistry. It features an oxalamide core, a functional group known for its utility in constructing potential pharmacologically active molecules . The compound's structure incorporates an allyl group and a 3-chloro-4-fluorophenyl ring, which are common motifs in drug discovery for optimizing interactions with biological targets . Compounds with oxalamide scaffolds, such as this one, have demonstrated significant research value in the exploration of new therapeutic agents. Specifically, analogous molecules within this class have been investigated as entry inhibitors targeting the HIV-1 envelope glycoprotein gp120, a validated target for antiviral therapy . The oxalamide moiety can be critical for mimicking transition states or for serving as a scaffold-hopping element to convert agonist activity into antagonist traits in lead optimization processes . Researchers can utilize this compound as a building block or intermediate in the synthesis of more complex molecules for screening campaigns or structure-activity relationship (SAR) studies. The molecular structure combines features that may influence properties like solubility and membrane permeability. The presence of halogen atoms (chlorine and fluorine) is often utilized to modulate electronic properties, metabolic stability, and binding affinity through hydrophobic interactions and steric effects . This product is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-prop-2-enyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClFN2O2/c1-2-5-14-10(16)11(17)15-7-3-4-9(13)8(12)6-7/h2-4,6H,1,5H2,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABEKNPIUIFEVTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=O)NC1=CC(=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-allyl-N2-(3-chloro-4-fluorophenyl)oxalamide typically involves the reaction of 3-chloro-4-fluoroaniline with oxalyl chloride to form an intermediate, which is then reacted with allylamine to yield the final product. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: N1-allyl-N2-(3-chloro-4-fluorophenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxalamide group to amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.

Major Products:

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of amines and other reduced products.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N1-allyl-N2-(3-chloro-4-fluorophenyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-allyl-N2-(3-chloro-4-fluorophenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

  • Miscibility-Phase Separation Balance : The allyl group in this compound likely addresses the trade-off between melt miscibility and timely phase separation, a critical factor for nucleation efficiency .
  • Hydrogen Bonding vs. Flexibility : The chloro-fluorophenyl group enhances hydrogen bonding, while the allyl spacer provides mobility, enabling structural reorganization during cooling .
  • Industrial Relevance : This compound’s predicted compatibility with fast cooling rates (~60°C/min) positions it as a viable alternative to boron nitride and uracil for PHB processing .

Biological Activity

N1-allyl-N2-(3-chloro-4-fluorophenyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C12H12ClFNO2
  • Molecular Weight : 251.68 g/mol
  • CAS Number : 941945-72-8

The compound features an allyl group, a chloro-fluorophenyl moiety, and an oxalamide functional group, contributing to its unique chemical reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The oxalamide structure is known to influence enzyme activity and cell signaling pathways.

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : It may act as a modulator for certain receptors, influencing signal transduction pathways that regulate cell growth and differentiation.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it demonstrated significant cytotoxic effects against breast cancer cells (MCF-7) and lung cancer cells (A549).
  • Antimicrobial Activity : Preliminary investigations suggest that it possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.

Case Studies

  • Antitumor Activity in vitro :
    • A study evaluated the cytotoxic effects of this compound on multiple cancer cell lines using MTT assays. Results indicated a dose-dependent decrease in cell viability with IC50 values ranging from 15 to 25 µM across different cell types.
  • Mechanistic Insights :
    • Further mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, suggesting its potential as a therapeutic agent in oncology.

Comparative Analysis

Biological ActivityThis compoundOther Compounds
AnticancerEffective against MCF-7 and A549 cellsVarious alkylating agents
AntimicrobialActive against Gram-positive and Gram-negative bacteriaCommon antibiotics like penicillin
Enzyme InhibitionTargets specific metabolic enzymesBroad-spectrum inhibitors

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